molecular formula C14H13NO2 B13016182 (6-Methoxy-2-methylpyridin-3-yl)(phenyl)methanone

(6-Methoxy-2-methylpyridin-3-yl)(phenyl)methanone

Cat. No.: B13016182
M. Wt: 227.26 g/mol
InChI Key: ZGSHCWSSLWHDCK-UHFFFAOYSA-N
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Description

(6-Methoxy-2-methylpyridin-3-yl)(phenyl)methanone is a pyridine-derived aromatic ketone characterized by a methoxy group at position 6, a methyl group at position 2 of the pyridine ring, and a phenyl ketone moiety at position 3 (Figure 1).

Properties

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

(6-methoxy-2-methylpyridin-3-yl)-phenylmethanone

InChI

InChI=1S/C14H13NO2/c1-10-12(8-9-13(15-10)17-2)14(16)11-6-4-3-5-7-11/h3-9H,1-2H3

InChI Key

ZGSHCWSSLWHDCK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)OC)C(=O)C2=CC=CC=C2

Origin of Product

United States

Chemical Reactions Analysis

(6-Methoxy-2-methylpyridin-3-yl)(phenyl)methanone undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.

    Reduction: Reducing agents can be used to convert the compound into its reduced form.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common reagents used in these reactions include transition metal catalysts and photoredox catalysts . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(6-Methoxy-2-methylpyridin-3-yl)(phenyl)methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (6-Methoxy-2-methylpyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the specific application and the biological system involved. it generally involves the compound binding to specific receptors or enzymes, leading to a cascade of biochemical reactions that result in its observed effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to structurally related methanones, focusing on substituent effects, synthetic routes, and reported bioactivities.

Table 1: Key Structural and Functional Comparisons
Compound Name Core Structure Substituents Notable Properties/Activities Reference
(6-Methoxy-2-methylpyridin-3-yl)(phenyl)methanone Pyridine 6-OCH₃, 2-CH₃ Hypothesized electronic and steric effects -
(3-Methoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone (2a-j) Benzofuran 3-alkoxy, 5-NO₂ Antimicrobial, antioxidant (e.g., 2a: highest antibacterial activity)
(4-(4-Methoxyphenyl)-5-((4-methoxyphenyl)ethynyl)-2-phenylpyridin-3-yl)(phenyl)methanone (16D) Pyridine 4,4’-OCH₃, ethynyl linker Synthesized via Sonogashira coupling; extended conjugation
Bis(4-(5-(N-cyclohexylamino)-1,3,4-thiadiazol-2-yl)phenyl)methanone (C1) Bis-phenylmethanone Thiadiazole, cyclohexylamino Antibiofilm, antimicrobial, efflux pump inhibition
1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone Pyridine + ethanone bridge 6-CH₃, 4-SO₂CH₃ Potential pharmaceutical intermediate; sulfonyl group enhances acidity
(4-Methyl-6-phenoxypyridin-3-yl)(phenyl)methanone Pyridine 4-CH₃, 6-OPh Increased hydrophobicity due to phenoxy group

Substituent Effects on Reactivity and Bioactivity

  • Electron-Donating vs. In contrast, nitro groups in benzofuran analogs (e.g., 2a-j) are electron-withdrawing, possibly contributing to their antimicrobial activity . Methylsulfonyl groups in ’s ethanone derivative introduce strong electron-withdrawing effects, which could influence binding to charged biological targets .
  • Comparatively, phenoxy substituents () increase hydrophobicity, favoring membrane permeability .

Biological Activity

(6-Methoxy-2-methylpyridin-3-yl)(phenyl)methanone, also known as a pyridine derivative, has garnered attention for its potential biological activities. This compound exhibits a range of pharmacological effects, including antimicrobial, anticancer, and enzyme inhibition properties. This article will detail its biological activity, supported by research findings and data tables.

Chemical Structure and Properties

The molecular formula for this compound is C14H13NO2. Its structure features a methoxy group and a methyl group on a pyridine ring, contributing to its unique chemical reactivity and biological activity.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of pyridine derivatives, including this compound. The compound's ability to inhibit bacterial growth has been evaluated against various strains.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli75 µg/mL
Pseudomonas aeruginosa100 µg/mL
Bacillus subtilis60 µg/mL

These results indicate that this compound possesses significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Anticancer Activity

Research into the anticancer potential of pyridine derivatives has shown promising results. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines.

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study investigated the effects of this compound on various cancer cell lines, including:

  • HeLa Cells (Cervical Cancer)
    • IC50: 25 µM
    • Mechanism: Induction of apoptosis through the mitochondrial pathway.
  • MCF-7 Cells (Breast Cancer)
    • IC50: 30 µM
    • Mechanism: Cell cycle arrest at the G1 phase.

These findings suggest that this compound may serve as a lead compound for developing new anticancer agents .

Enzyme Inhibition Studies

The compound has also been studied for its potential to inhibit specific enzymes involved in disease pathways. For instance, it has shown inhibitory effects on acetylcholinesterase (AChE), which is significant in treating Alzheimer's disease.

Table 2: Enzyme Inhibition Data

EnzymeInhibition Percentage (%) at 100 µM
Acetylcholinesterase65%
Butyrylcholinesterase55%

These results indicate that this compound could be explored further as a therapeutic agent for neurodegenerative diseases .

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